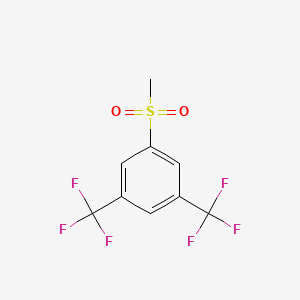

1-(Methylsulfonyl)-3,5-bis(trifluoromethyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(Methylsulfonyl)-4-[(trifluoromethyl)sulfonyl]benzene” is a chemical compound with the molecular formula C8H7F3O4S2 . It has an average mass of 288.264 Da and a monoisotopic mass of 287.973785 Da .

Synthesis Analysis

While specific synthesis information for “1-(Methylsulfonyl)-3,5-bis(trifluoromethyl)benzene” was not found, a related compound, “1,4-Bis(trifluoromethyl)benzene”, has been used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence .Molecular Structure Analysis

The molecules of “1,4-Bis(trifluoromethyl)benzene” exhibited large dihedral angles between the donor and acceptor moieties which are close to 80° as was shown by single crystal X-ray analysis and theoretical calculations .Chemical Reactions Analysis

The compounds showed very broad charge-transfer-state (1 CT) absorption which can be accounted for by multiple 1 CTs as indicated by quantum molecular dynamics simulations .Applications De Recherche Scientifique

1. Solvent Extraction and Separation

1-(Methylsulfonyl)-3,5-bis(trifluoromethyl)benzene has been studied in the context of solvent extraction and separation. It has been used to investigate the separation of benzene and hexane by liquid extraction using ionic liquids, focusing on the influence of the alkyl-substituent chain length in the ionic liquids on extractive separation parameters (Arce et al., 2007). Additionally, its use in extracting aromatic compounds from mixtures with aliphatic hydrocarbons, with a focus on C7- and C8-fractions, has been explored. The performance of the ionic liquid as the solvent was evaluated, and its efficiency compared to conventional solvents like sulfolane (Arce et al., 2008).

2. Synthesis of Drug Intermediates

Although the request excludes drug use and dosage, it's worth mentioning that 1-(Methylsulfonyl)-3,5-bis(trifluoromethyl)benzene has been involved in the synthesis of drug intermediates. For instance, 3,5-bis(trifluoromethyl)benzoyl chloride, an important drug intermediate, has been synthesized from 1,3-bis(trifluoromethyl)benzene (Zhou, 2006).

3. Fluorescent Dye and Luminescent Material Applications

This compound has been utilized in the development of fluorescent dyes and luminescent materials. A novel architecture for green fluorophores based on 2,5-bis(methylsulfonyl)-1,4-diaminobenzene has been established, demonstrating high fluorescence emission, photostability, and is solid-state emissive, water-soluble, solvent- and pH-independent (Beppu et al., 2015).

4. Organometallic Synthesis

1-(Methylsulfonyl)-3,5-bis(trifluoromethyl)benzene is a versatile material in organometallic synthesis. It has been used to produce synthetically useful reactions via phenylmagnesium, -lithium, and -copper intermediates, indicating its significance in synthetic chemistry (Porwisiak et al., 1996).

5. Gas Solubility in Ionic Liquids

The solubility of gases in ionic liquids, including benzene, has been studied using this compound. It has shown significant interactions with ionic liquids, providing insights into the nature of these solvents and their potential applications (Anthony et al., 2005).

Mécanisme D'action

Propriétés

IUPAC Name |

1-methylsulfonyl-3,5-bis(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6O2S/c1-18(16,17)7-3-5(8(10,11)12)2-6(4-7)9(13,14)15/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSWDSUSIZLJDNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Methylsulfonyl)-3,5-bis(trifluoromethyl)benzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea](/img/structure/B2932571.png)

![N-[2,2-Bis(furan-2-yl)ethyl]-2-phenylmethoxyacetamide](/img/structure/B2932574.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2932577.png)

![N-benzyl-2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2932578.png)

![4-((2-methylpiperidin-1-yl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2932580.png)

![3-[4-(difluoromethoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B2932582.png)

![{[(Furan-2-yl)methyl]carbamoyl}methyl 2-(4-chlorophenyl)acetate](/img/structure/B2932584.png)

![[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone;hydrochloride](/img/structure/B2932590.png)

![5-Bromo-2-[(3-chlorophenyl)methoxy]pyridine](/img/structure/B2932592.png)